molecular formula C15H11Cl2NO B5577643 3-(2-chlorophenyl)-N-(3-chlorophenyl)acrylamide

3-(2-chlorophenyl)-N-(3-chlorophenyl)acrylamide

Cat. No. B5577643
M. Wt: 292.2 g/mol
InChI Key: ZHHRHPCAXOSOIH-CMDGGOBGSA-N
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Description

"3-(2-chlorophenyl)-N-(3-chlorophenyl)acrylamide" is a compound of interest due to its unique chemical structure and potential applications in various fields. Its synthesis, structural characteristics, and properties have been explored to understand its behavior and potential utility.

Synthesis Analysis

The synthesis of acrylamide derivatives, including those similar to "3-(2-chlorophenyl)-N-(3-chlorophenyl)acrylamide," involves specific reactions that introduce chlorophenyl groups into the acrylamide structure. For instance, Shukla et al. (2020) detailed the synthesis and spectral analysis of a dichlorophenyl-acrylamide derivative through a series of chemical reactions, highlighting the precision required in crafting such molecules (Shukla, Chaudhary, & Pandey, 2020).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives is often analyzed using various spectroscopic techniques and theoretical calculations. For example, Demir et al. (2016) performed a detailed analysis of a related acrylamide compound's structure using X-ray diffraction and DFT calculations, providing insight into the molecular geometry and electronic structure of such compounds (Demir et al., 2016).

Chemical Reactions and Properties

Acrylamide derivatives undergo a range of chemical reactions, influenced by their reactive acrylamide group and substituted phenyl rings. Studies like that by Ramesh and Jeganmohan (2021) explore the catalytic activities and reaction mechanisms involving acrylamide derivatives, shedding light on their chemical behavior and potential applications (Ramesh & Jeganmohan, 2021).

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various domains. The study by Rajnikant et al. (2012) on the crystallographic properties of a related acrylamide compound provides valuable data on its physical characteristics (Rajnikant et al., 2012).

Chemical Properties Analysis

The chemical properties of "3-(2-chlorophenyl)-N-(3-chlorophenyl)acrylamide" and similar compounds, including reactivity, stability, and interaction with other chemicals, are essential for their practical application. Studies such as that by Girma et al. (2005) on the coordination chemistry of acrylamide reveal the compound's ability to form complexes with metals, indicating its potential utility in various chemical processes (Girma, Lorenz, Blaurock, & Edelmann, 2005).

Scientific Research Applications

Polyacrylamide Applications

Polyacrylamide Synthesis and Uses : Acrylamide is a key monomer in producing polyacrylamide, which has widespread applications in soil conditioning, wastewater treatment, and as a medium for electrophoretic separation of proteins. The synthesis, biochemistry, and safety of acrylamide have been extensively studied due to its wide-ranging industrial and laboratory applications (Friedman, 2003).

Analytical and Biochemical Research

Protein and Nucleic Acid Detection : Acrylamide plays a crucial role in the detection of tritium-labelled proteins and nucleic acids in polyacrylamide gels, demonstrating its utility in biochemical research (Bonner & Laskey, 1974).

Fluorescence Quenching Studies : The compound is used in fluorescence quenching studies to determine the exposure of tryptophanyl residues in proteins, indicating its importance in protein structure and function analysis (Eftink & Ghiron, 1976).

Environmental and Material Science

Corrosion Inhibition : Research into acrylamide derivatives has explored their application as corrosion inhibitors for metals in acidic solutions, showing the potential for protecting industrial materials (Abu-Rayyan et al., 2022).

Polymerization and Material Properties : Studies on acrylamide under pressure have indicated structural variations and potential for polymerization, which could be relevant for developing new polymeric materials (Sharma et al., 2013).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(3-chlorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO/c16-12-5-3-6-13(10-12)18-15(19)9-8-11-4-1-2-7-14(11)17/h1-10H,(H,18,19)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHRHPCAXOSOIH-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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